molecular formula C13H13ClN2O3S2 B12211632 N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12211632
M. Wt: 344.8 g/mol
InChI Key: VVVWBRWJFUPBDB-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a chlorophenyl group and a thiazole ring with a dioxido substituent. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid in the presence of a base to form the thiazole ring. The final step involves the oxidation of the thiazole ring to introduce the dioxido substituent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death . The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C13H13ClN2O3S2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C13H13ClN2O3S2/c1-8(17)15-13-16(10-4-2-3-9(14)5-10)11-6-21(18,19)7-12(11)20-13/h2-5,11-12H,6-7H2,1H3

InChI Key

VVVWBRWJFUPBDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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